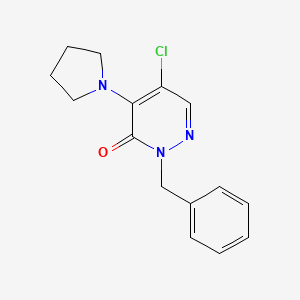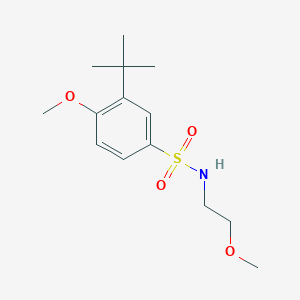
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied due to its potential use in treating various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
作用机制
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone selectively activates α7 nAChRs, which are widely distributed in the brain and are involved in various cognitive and physiological processes. Activation of α7 nAChRs by 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of neuroinflammation, and the promotion of neurogenesis. These effects are thought to underlie the potential therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone in various neurological disorders.
实验室实验的优点和局限性
One advantage of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its selectivity for α7 nAChRs, which allows for the investigation of the specific role of α7 nAChRs in various neurological processes. However, one limitation of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its relatively short half-life, which may limit its effectiveness in long-term experiments.
未来方向
For the study of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone include the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone and to develop more potent and selective α7 nAChR agonists.
合成方法
The synthesis of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloro-5-nitrobenzyl bromide with pyrrolidine, followed by the reduction of the nitro group with palladium on carbon and the cyclization of the resulting amine with 2-chloro-3-formylpyridine. The final product is obtained by the reduction of the pyridine ring with sodium borohydride.
科学研究应用
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive function and reduce amyloid-β levels in animal models. In schizophrenia, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive deficits and reduce negative symptoms in animal models. In depression, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have antidepressant-like effects in animal models.
属性
IUPAC Name |
2-benzyl-5-chloro-4-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-10-17-19(11-12-6-2-1-3-7-12)15(20)14(13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICBYDBHKEABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)

![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)